Ethyl 2-bromo-1-(2-methoxyethyl)-4-methyl-1h-imidazole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyethyl group, and an imidazole ring. Its molecular formula is C10H15BrN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the bromine atom and the methoxyethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl 2-bromo-1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazole ring play crucial roles in its reactivity and biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-2-methoxyethane
Uniqueness
Ethyl 2-bromo-1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate is unique due to its specific combination of functional groups and its potential applications in diverse fields. Compared to similar compounds, it offers distinct reactivity and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H15BrN2O3 |
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Molecular Weight |
291.14 g/mol |
IUPAC Name |
ethyl 2-bromo-3-(2-methoxyethyl)-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C10H15BrN2O3/c1-4-16-9(14)8-7(2)12-10(11)13(8)5-6-15-3/h4-6H2,1-3H3 |
InChI Key |
RJZYYLBIPNGAPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1CCOC)Br)C |
Origin of Product |
United States |
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